

# Physical and chemical properties of 2,2,6,6-Tetramethyl-4-piperidone-d17

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## Compound of Interest

Compound Name: Triacetoneamine-d17

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## An In-depth Technical Guide to 2,2,6,6-Tetramethyl-4-piperidone-d17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2,2,6,6-Tetramethyl-4-piperidone-d17, a deuterated isotopologue of the versatile chemical intermediate, 2,2,6,6-Tetramethyl-4-piperidone (also known as Triacetoneamine or TAA). This document is intended to serve as a valuable resource for professionals in research, drug development, and materials science.

## Introduction

2,2,6,6-Tetramethyl-4-piperidone is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide range of commercially important molecules. Its deuterated form, 2,2,6,6-Tetramethyl-4-piperidone-d17, is of particular interest in analytical and metabolic studies. The substitution of hydrogen with deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.<sup>[1]</sup> Deuteration can also subtly alter the pharmacokinetic and metabolic profiles of drug candidates, a property increasingly explored in drug development.<sup>[1]</sup>

## Physical and Chemical Properties

Detailed experimental data for 2,2,6,6-Tetramethyl-4-piperidone-d17 is not extensively available in the public domain. However, its physical and chemical properties are expected to be very similar to its non-deuterated analogue, with the primary difference being its molecular weight. The properties of both compounds are summarized below for comparison.

**Table 1: Physical and Chemical Properties**

Property	2,2,6,6-Tetramethyl-4-piperidone	2,2,6,6-Tetramethyl-4-piperidone-d17
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO[2]	C <sub>9</sub> D <sub>17</sub> NO
Molecular Weight	155.24 g/mol [2]	172.34 g/mol (approx.)
Appearance	White to beige crystalline powder or solid[3]	Not reported, expected to be similar to the non-deuterated form.
Melting Point	34-38 °C[3]	Not reported, expected to be similar to the non-deuterated form.
Boiling Point	102-105 °C at 18 mmHg[3]	Not reported, expected to be similar to the non-deuterated form.
Solubility	Very soluble in water.[4] Soluble in common organic solvents like DMSO and methanol.	Not reported, expected to be similar to the non-deuterated form.
pKa	7.9 (basic)[2]	Not reported, expected to be similar to the non-deuterated form.
CAS Number	826-36-8[2]	Not explicitly assigned in major databases.

## Synthesis and Experimental Protocols

## Synthesis of 2,2,6,6-Tetramethyl-4-piperidone (Non-deuterated)

Several methods have been reported for the synthesis of 2,2,6,6-Tetramethyl-4-piperidone. A common industrial process involves the reaction of acetone and ammonia in the presence of a catalyst.

### Representative Protocol:

A mixture of acetone and ammonia, in a molar ratio of approximately 4:1 to 20:1, is heated to 50-120°C under pressure (1-50 atm) in the presence of an acid catalyst (e.g., ammonium nitrate) for 2-8 hours.<sup>[5]</sup> After the reaction, the mixture is cooled, and the product is neutralized and extracted. The crude product can then be purified by distillation.<sup>[5]</sup>

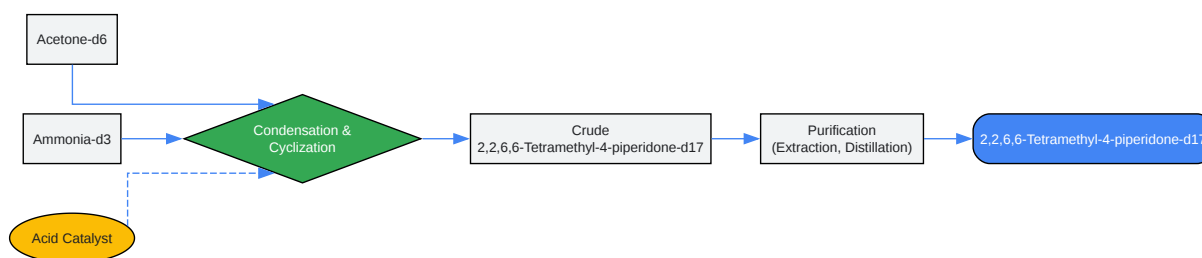
Another established method involves the reaction of phorone (a condensation product of acetone) with ammonium hydroxide.<sup>[6]</sup>

## Proposed Synthesis of 2,2,6,6-Tetramethyl-4-piperidone-d<sub>17</sub>

A specific, validated protocol for the synthesis of 2,2,6,6-Tetramethyl-4-piperidone-d<sub>17</sub> is not readily available in peer-reviewed literature. However, a plausible route would involve the adaptation of the acetone-ammonia condensation reaction using deuterated starting materials.

### Conceptual Protocol:

A mixture of acetone-d<sub>6</sub> and a deuterated ammonia source (e.g., generated from ammonium-d<sub>4</sub> chloride) would be reacted under conditions similar to those used for the non-deuterated synthesis.<sup>[7]</sup> The reaction would likely be carried out in a sealed vessel at elevated temperatures to facilitate the condensation and cyclization. Purification would follow similar steps of extraction and distillation.



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Caption: Proposed synthesis workflow for 2,2,6,6-Tetramethyl-4-piperidone-d17.

## Spectroscopic Analysis

### Mass Spectrometry

The mass spectrum of 2,2,6,6-Tetramethyl-4-piperidone-d17 is expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  172, corresponding to its higher molecular weight compared to the non-deuterated compound ( $M^+$  at  $m/z$  155). The fragmentation pattern is anticipated to be similar, with fragments showing a corresponding mass shift due to the presence of deuterium.

### NMR Spectroscopy

$^1\text{H}$  NMR: The  $^1\text{H}$  NMR spectrum of 2,2,6,6-Tetramethyl-4-piperidone-d17 is expected to show a significant reduction or absence of signals compared to the non-deuterated compound, as most or all protons would be replaced by deuterium. Any residual proton signals would indicate incomplete deuteration.

$^2\text{H}$  NMR: A  $^2\text{H}$  (Deuterium) NMR spectrum would show signals corresponding to the different deuterium environments in the molecule.

$^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum will be informative. The chemical shifts of the carbon atoms will be similar to the non-deuterated compound, but the signals for deuterated carbons will

appear as multiplets due to C-D coupling. The absence of the NOE (Nuclear Overhauser Effect) from attached deuterium atoms will also affect signal intensities.

## Infrared (IR) Spectroscopy

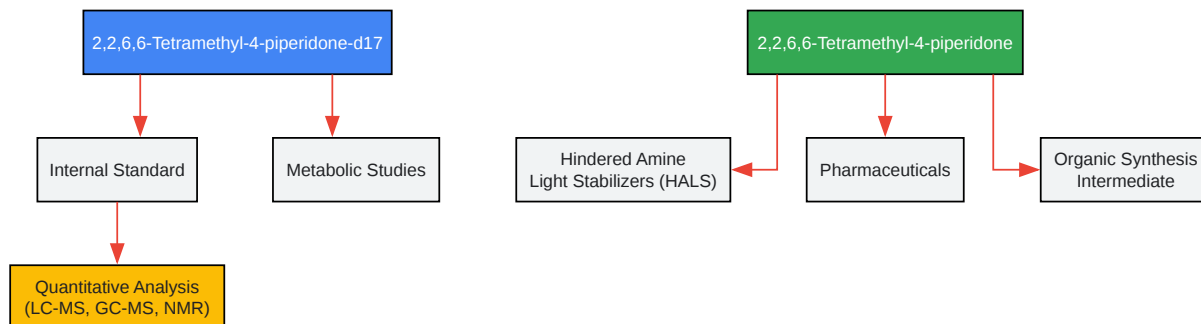
The IR spectrum of the deuterated compound will exhibit characteristic shifts in the vibrational frequencies of bonds involving deuterium. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250  $\text{cm}^{-1}$ ) compared to the C-H stretching vibrations (around 2850-3000  $\text{cm}^{-1}$ ) of the non-deuterated compound. Similarly, bending vibrations involving deuterium will also be shifted to lower wavenumbers.

## Applications

The primary application of 2,2,6,6-Tetramethyl-4-piperidone-d17 is as an internal standard in quantitative analytical methods.<sup>[1]</sup> Its chemical similarity to the analyte of interest (the non-deuterated form or its derivatives) and its distinct mass allow for accurate correction of variations during sample preparation and analysis.

The non-deuterated compound, 2,2,6,6-Tetramethyl-4-piperidone, is a key intermediate in several industrial applications:

- **Hindered Amine Light Stabilizers (HALS):** It is a precursor for the synthesis of HALS, which are used to protect polymers from degradation by UV light and heat.
- **Pharmaceuticals:** It serves as a building block for the synthesis of various active pharmaceutical ingredients (APIs).
- **Organic Synthesis:** It is a versatile starting material for the preparation of other nitrogen-containing heterocyclic compounds.



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Caption: Applications of 2,2,6,6-Tetramethyl-4-piperidone and its d17 isotopologue.

## Safety and Handling

The safety and handling precautions for 2,2,6,6-Tetramethyl-4-piperidone-d17 should be considered the same as for the non-deuterated compound until specific data becomes available. 2,2,6,6-Tetramethyl-4-piperidone is classified as a combustible solid and can cause skin, eye, and respiratory irritation.[8] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

2,2,6,6-Tetramethyl-4-piperidone-d17 is a valuable tool for researchers and scientists, particularly in the fields of analytical chemistry and drug metabolism. While detailed experimental data for this specific isotopologue is limited, its properties and behavior can be largely inferred from its well-characterized non-deuterated counterpart. This guide provides a foundational understanding of this compound, its synthesis, and its applications, and is intended to support further research and development efforts.

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- To cite this document: BenchChem. [Physical and chemical properties of 2,2,6,6-Tetramethyl-4-piperidone-d<sub>17</sub>]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1369230#physical-and-chemical-properties-of-2-2-6-6-tetramethyl-4-piperidone-d17]

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